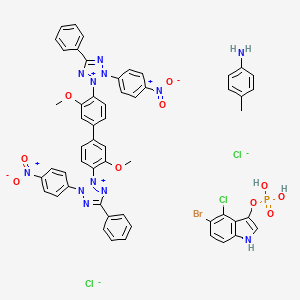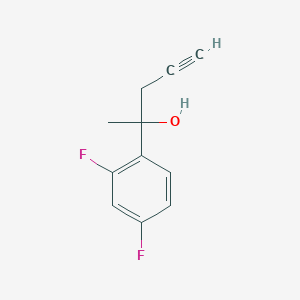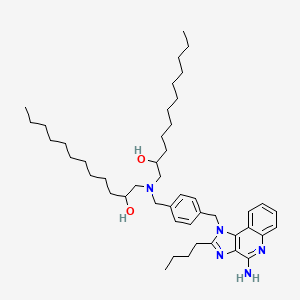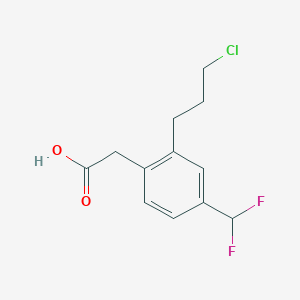
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-氯丙基)-4-(二氟甲基)苯乙酸是一种有机化合物,其分子式为C12H13ClF2O2。该化合物以氯丙基和二氟甲基连接到苯乙酸骨架上为特征。
准备方法
合成路线和反应条件
2-(3-氯丙基)-4-(二氟甲基)苯乙酸的合成通常涉及以下步骤:
起始原料: 合成从市售的起始原料开始,例如4-(二氟甲基)苯甲醛和3-氯丙基溴。
格氏反应: 4-(二氟甲基)苯甲醛与3-氯丙基溴化镁发生格氏反应,生成相应的醇。
氧化: 然后使用氧化剂(如高锰酸钾或三氧化铬)将醇氧化成相应的羧酸。
纯化: 使用重结晶或柱色谱等技术纯化最终产物,以获得纯的2-(3-氯丙基)-4-(二氟甲基)苯乙酸。
工业生产方法
在工业环境中,2-(3-氯丙基)-4-(二氟甲基)苯乙酸的合成可能涉及类似的步骤,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。
化学反应分析
反应类型
2-(3-氯丙基)-4-(二氟甲基)苯乙酸可以进行各种化学反应,包括:
取代反应: 氯丙基可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 羧酸基团可以被还原成醇或氧化成更高的氧化态,例如羧酸盐。
酯化: 羧酸基团可以在酸催化剂存在下与醇反应生成酯。
常见试剂和条件
亲核取代: 在温和条件下可以使用叠氮化钠或硫氰酸钾等试剂。
氧化: 通常使用高锰酸钾或三氧化铬等氧化剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
酯化: 使用硫酸或对甲苯磺酸等酸催化剂。
主要产品
取代: 产品包括用各种官能团取代氯原子的取代苯乙酸。
氧化和还原: 产品包括醇、羧酸盐和其他氧化衍生物。
酯化: 产品包括苯乙酸的酯。
科学研究应用
2-(3-氯丙基)-4-(二氟甲基)苯乙酸有几个科学研究应用:
化学: 它用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在用途,特别是作为药物的前体。
工业: 它用于生产特种化学品和材料。
作用机制
2-(3-氯丙基)-4-(二氟甲基)苯乙酸的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,导致各种生化效应。二氟甲基的存在可以增强其对某些靶标的结合亲和力和选择性,而氯丙基可以促进其掺入更大的分子框架中。
相似化合物的比较
类似化合物
- 2-(3-氯丙基)-5-(二氟甲基)苯乙酸
- 2-(3-氯丙基)-5-(三氟甲氧基)苯乙酸
独特性
2-(3-氯丙基)-4-(二氟甲基)苯乙酸的独特之处在于氯丙基和二氟甲基在苯乙酸骨架上的特定位置。这种独特的结构赋予了其独特的化学和生物学特性,使其在各种研究和工业应用中具有价值。
属性
分子式 |
C12H13ClF2O2 |
|---|---|
分子量 |
262.68 g/mol |
IUPAC 名称 |
2-[2-(3-chloropropyl)-4-(difluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H13ClF2O2/c13-5-1-2-8-6-10(12(14)15)4-3-9(8)7-11(16)17/h3-4,6,12H,1-2,5,7H2,(H,16,17) |
InChI 键 |
JDYORGDGSCERPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)F)CCCCl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


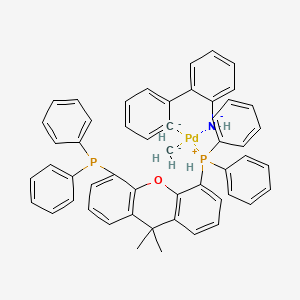
![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
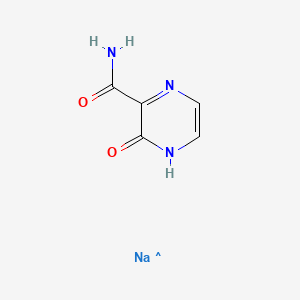
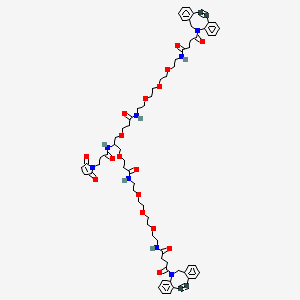

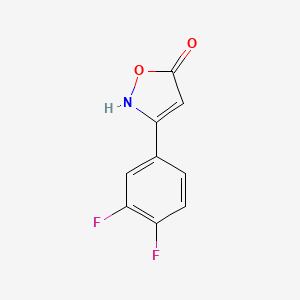
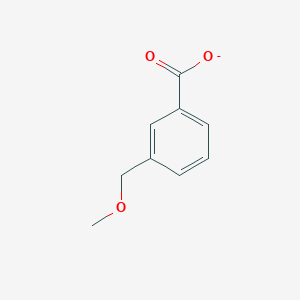
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)

